molecular formula C11H11F3O2 B13627448 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid

Cat. No.: B13627448
M. Wt: 232.20 g/mol
InChI Key: MKAIOGMFHPNUMF-UHFFFAOYSA-N
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Description

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid featuring a butanoic acid backbone substituted with a methyl group at the 3-position and a 2,3,4-trifluorophenyl group at the 2-position. This article systematically compares the compound with its closest analogs, emphasizing structural, electronic, and functional differences.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid

InChI

InChI=1S/C11H11F3O2/c1-5(2)8(11(15)16)6-3-4-7(12)10(14)9(6)13/h3-5,8H,1-2H3,(H,15,16)

InChI Key

MKAIOGMFHPNUMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=C(C=C1)F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reformatsky Reaction-Based Synthesis

This method adapts strategies from analogous fluorophenyl butanoic acid syntheses. The reaction involves:

  • Step 1 : Reacting 2,3,4-trifluorophenylacetonitrile with α-bromo-3-methylbutanoate in tetrahydrofuran (THF) using zinc as a catalyst.
    Reaction Conditions :
    • Solvent: THF (anhydrous)
    • Temperature: 60–80°C (reflux)
    • Time: 4–6 hours

      Intermediate : Ethyl 3-methyl-2-(2,3,4-trifluorophenyl)butanoate (yield: ~75–85%).
  • Step 2 : Hydrolysis of the ester intermediate using sodium hydroxide (NaOH) followed by acidification with hydrochloric acid (HCl).
    Hydrolysis Conditions :
    • NaOH concentration: 10–20% aqueous solution
    • Acidification: pH 2–3 with dilute HCl

      Final Product : 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid (yield: 90–95%, purity >98% by HPLC).

Claisen Condensation Approach

A modified Claisen condensation route utilizes fluorinated benzaldehyde derivatives:

  • Reactants : 2,3,4-Trifluorobenzaldehyde and 3-methyl-3-oxobutanoic acid ethyl ester.
  • Catalyst : Piperidine or sodium ethoxide.
  • Conditions :
    • Solvent: Ethanol or THF
    • Temperature: 25–40°C (room temperature to mild heating)
    • Time: 12–24 hours

      Product : β-Keto ester intermediate, which undergoes decarboxylation and acid workup to yield the target compound (overall yield: 65–70%).

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

Parameter Value
Residence time 15–30 minutes
Temperature 70–90°C
Catalyst loading 5–10 mol% Zn
Solvent throughput 50–100 L/hour

Advantages : Reduced waste (≤5% side products), higher throughput (≥90% yield).

Challenges and Solutions

  • Regioselectivity : Fluorine substituents at the 2,3,4-positions increase steric hindrance, requiring precise temperature control.
  • Purification : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.
  • Stability : The trifluoromethyl group enhances acidity (pKa ~3.5), necessitating pH-controlled storage.

Analytical Validation

  • ¹H NMR (CDCl₃): δ 1.25 (d, 3H, CH₃), 2.85–3.10 (m, 2H, CH₂), 3.45 (q, 1H, CH), 7.15–7.30 (m, 1H, aromatic).
  • HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Reformatsky Reaction 90–95 >98 High
Claisen Condensation 65–70 95–97 Moderate
Continuous Flow 85–90 >99 Industrial

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Key Structural Differences :

  • The 2,3,4-trifluorophenyl group in the target compound introduces three electronegative fluorine atoms, enhancing dipole interactions and lipophilicity compared to non-fluorinated or mono-fluorinated analogs .
  • Unlike valsartan, the target compound lacks a tetrazole group, which is critical for receptor binding in antihypertensive drugs .

Physicochemical Properties and Stability

Predicted Properties Based on Analog Data

Compound Name Molecular Formula Fluorine Atoms Molecular Weight LogP (Predicted) Key Features
3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid C₁₁H₁₁F₃O₂ 3 232.20 ~2.8 High lipophilicity due to trifluorophenyl group
(R)-3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ 0 178.23 ~2.1 Lower metabolic stability
3-(3-Fluoro-2-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 1 210.24 ~2.5 Moderate fluorination enhances polarity
Perfluoro-n-[1,2,3,4-¹³C₄]butanoic acid () C₄HF₇O₂ 7 218.00 ~3.5 Fully fluorinated, persistent in environments

Notes:

  • The trifluorophenyl group increases the target compound’s logP by ~0.7 compared to the non-fluorinated analog, suggesting improved membrane permeability .
  • Perfluorinated analogs () exhibit extreme hydrophobicity and environmental persistence, whereas partial fluorination in the target compound balances lipophilicity and biodegradability .

Pharmacological Potential

  • Valsartan (): Demonstrates that butanoic acid derivatives can achieve high receptor affinity when paired with groups like tetrazole. The target compound’s trifluorophenyl group may enhance binding to hydrophobic protein pockets, though its lack of a tetrazole moiety limits direct antihypertensive activity .
  • Mono-fluorinated analogs (): Exhibit moderate bioactivity in preliminary studies, suggesting that the target compound’s trifluorination could further optimize interactions with enzymatic targets .

Metabolic Stability

Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes. The three fluorine substituents in the target compound likely confer greater metabolic stability than non-fluorinated or mono-fluorinated analogs .

Biological Activity

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is an organic compound that has garnered attention for its significant biological activity, particularly in the context of anti-inflammatory properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3O2C_{12}H_{14}F_3O_2, with a molecular weight of approximately 246.23 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical development.

Biological Activity

Anti-Inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators such as prostaglandins. The compound's ability to penetrate cell membranes effectively allows it to exert its effects within various biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits COX enzymes, reducing pro-inflammatory mediators
LipophilicityEnhanced cellular uptake due to lipophilic nature
Receptor BindingInteracts with specific receptors involved in inflammatory responses

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In vitro Studies : In a study examining its anti-inflammatory properties, the compound was shown to significantly reduce inflammatory markers in cultured human cells. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of inflammatory pathways.
  • Animal Models : In vivo studies demonstrated that administration of this compound in animal models of arthritis resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Mechanistic Insights : Research utilizing receptor binding assays revealed that this compound binds selectively to certain receptors implicated in inflammation, further elucidating its mechanism of action.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common strategies include:

  • Starting Materials : Utilization of trifluoromethyl-substituted phenyl derivatives.
  • Reagents : Use of coupling agents and protective groups to facilitate the formation of the desired butanoic acid structure.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid, and how can enantiomeric purity be ensured?

  • Methodology : The compound’s synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions between fluorinated aryl halides and butanoic acid derivatives. To ensure enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended, using hexane:isopropanol (95:5) as the mobile phase. Absolute configuration confirmation requires X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS (e.g., Agilent 1260 Infinity II) with a C18 column (2.1 × 50 mm, 1.8 µm) and a gradient of acetonitrile/0.1% formic acid. Degradation products should be characterized using high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are optimal for characterizing the fluorinated aromatic region of this compound?

  • Methodology : Use 19F^{19}\text{F} NMR (e.g., 400 MHz, CDCl3_3) to resolve trifluorophenyl signals, as fluorine’s high electronegativity induces distinct chemical shifts. Coupling patterns in 1H^{1}\text{H} NMR (e.g., 3JH-F_{\text{H-F}} ~8–12 Hz) can confirm substitution positions. IR spectroscopy (ATR mode) identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) and aryl-F vibrations (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,4-trifluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology : Perform kinetic studies using model reactions (e.g., esterification with methanol/H2_2SO4_4). Compare rate constants (kobsk_{\text{obs}}) with non-fluorinated analogs. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify electronic effects via Fukui indices and steric maps. Fluorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon but may hinder nucleophilic approach due to steric bulk .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated butanoic acid derivatives?

  • Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation time). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. Meta-analysis of structure-activity relationship (SAR) data can identify outliers caused by impurities (e.g., <90% purity) or stereochemical variability. Cross-reference with crystallographic Protein Data Bank (PDB) entries to validate binding modes .

Q. How can computational models predict the compound’s pharmacokinetic properties, such as logP and plasma protein binding?

  • Methodology : Use QSAR tools like Schrödinger’s QikProp or open-source platforms (e.g., SwissADME). Input SMILES strings (e.g., CC[C@H](C(=O)O)C1=C(C(=C(C=C1)F)F)F) to calculate logP (predicted ~3.2) and % plasma protein binding. Validate predictions with experimental data via equilibrium dialysis (human serum albumin, 4% w/v) and HPLC quantification .

Q. What experimental designs optimize enantioselective synthesis of this compound for structure-activity studies?

  • Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) in the key carbon-carbon bond-forming step. Screen chiral ligands (e.g., BINAP, Salen) under varying temperatures (-20°C to 60°C) and solvents (THF, toluene). Monitor enantiomeric excess (ee) via chiral GC-MS (e.g., β-DEX 120 column) and correlate with catalyst loading (1–10 mol%) .

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